2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one
CAS No.: 31797-23-6
Cat. No.: VC8264212
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31797-23-6 |
|---|---|
| Molecular Formula | C14H10ClN3O |
| Molecular Weight | 271.7 g/mol |
| IUPAC Name | 2-amino-6-chloro-3-phenylquinazolin-4-one |
| Standard InChI | InChI=1S/C14H10ClN3O/c15-9-6-7-12-11(8-9)13(19)18(14(16)17-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17) |
| Standard InChI Key | LZGUYHSIOGKQQH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one has the molecular formula C₁₄H₁₀ClN₃O and a molecular weight of 271.70 g/mol . Its IUPAC name reflects the substitution pattern: the quinazolinone core is substituted with an amino group at position 2, a chlorine atom at position 6, and a phenyl ring at position 3 (Figure 1). The planar bicyclic system facilitates π-π stacking interactions, while the chlorine atom enhances lipophilicity, influencing its pharmacokinetic properties .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀ClN₃O | |
| Molecular Weight | 271.70 g/mol | |
| CAS Number | 31797-23-6 | |
| Synonyms | 2-Amino-6-chloro-3-phenyl-3,4-dihydroquinazolin-4-one |
Synthesis and Reaction Pathways
Conventional Synthesis Routes
The synthesis of 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one typically involves cyclocondensation reactions. A plausible route begins with 6-chloroanthranilic acid (1), which undergoes N-acylation with phenyl isocyanate to form an intermediate benzoxazinone (2). Subsequent treatment with hydrazine hydrate induces ring expansion, yielding the target compound (3) (Scheme 1) . This method mirrors the synthesis of analogous quinazolinones, where microwave irradiation has been shown to improve yields (87% vs. 79% under reflux) .
Scheme 1: Proposed Synthesis Pathway
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N-Acylation:
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Cyclization:
Intermediate treated with hydrazine hydrate under reflux or microwave conditions to form the quinazolinone core .
Microwave-Assisted Optimization
Microwave irradiation (800 W, 5 minutes) significantly reduces reaction times compared to conventional heating (10 hours) . This method enhances reaction efficiency by promoting rapid dielectric heating, which minimizes side reactions and improves crystallinity .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one displays characteristic absorptions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR (DMSO-d₆):
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¹³C-NMR:
Physicochemical Properties
Thermal Stability and Solubility
While experimental data for the target compound is limited, analogous chlorinated quinazolinones exhibit:
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Melting Point: >300°C (observed in 2-amino-6-chloro-3-formylchromone) .
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Solubility: Low aqueous solubility due to the hydrophobic phenyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility | Source |
|---|---|---|---|
| 2-Amino-6-chloro-3-formylchromone | >300 | DMSO, DMF | |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 154–155 | Ethanol, Pyridine |
Biological Activities and Applications
Antimicrobial and Anticancer Properties
Chlorinated quinazolinones exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The phenyl group further augments membrane penetration, potentiating efficacy . Preliminary studies suggest apoptotic effects in cancer cell lines, though specific data for this compound remains unpublished .
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